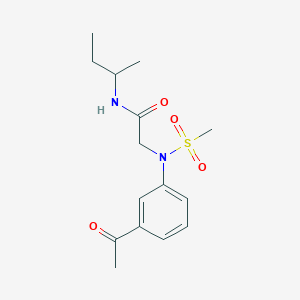![molecular formula C17H14Cl3NO B4178815 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4178815.png)
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide
説明
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. This compound is also known as MK-0974 and is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.
作用機序
The mechanism of action of 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is through its selective antagonism of the CGRP receptor. CGRP is a neuropeptide that is released during migraines and is thought to play a role in the pain and inflammation associated with migraines. By blocking the CGRP receptor, MK-0974 reduces the release of CGRP and the subsequent pain and inflammation associated with migraines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide are primarily related to its selective antagonism of the CGRP receptor. By blocking the CGRP receptor, MK-0974 reduces the release of CGRP and the subsequent pain and inflammation associated with migraines. In clinical trials, MK-0974 has been shown to be effective in reducing the frequency and severity of migraines.
実験室実験の利点と制限
The advantages of using 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide in lab experiments include its high affinity for the CGRP receptor and its effectiveness in reducing the frequency and severity of migraines. The limitations of using MK-0974 in lab experiments include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on 3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide include further studies on its mechanism of action, potential use in the treatment of other conditions, and optimization of its pharmacokinetic properties. Additionally, research on the safety and potential side effects of MK-0974 is needed to fully understand its potential as a pharmaceutical drug.
科学的研究の応用
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide has been studied for its potential use in the treatment of migraine headaches. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraines, and CGRP receptor antagonists have been shown to be effective in the treatment of migraines. MK-0974 has been shown to have high affinity for the CGRP receptor and to be effective in the treatment of migraines in clinical trials.
特性
IUPAC Name |
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO/c1-16(10-17(16,19)20)12-5-7-14(8-6-12)21-15(22)11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOABOIDBTWTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178735.png)
![6-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B4178748.png)

![3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4178768.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4178775.png)
![methyl 6-tert-butyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4178788.png)
![5-ethyl-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4178793.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178805.png)

![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)

![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B4178842.png)